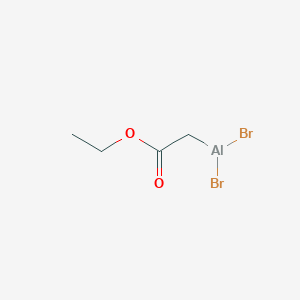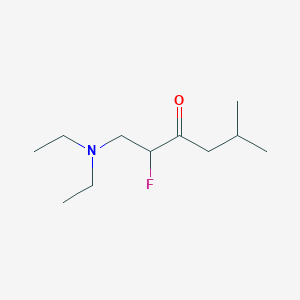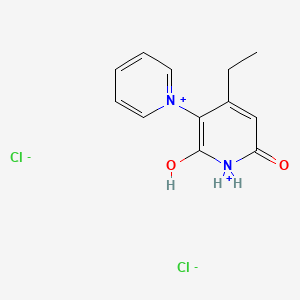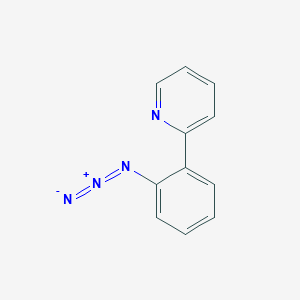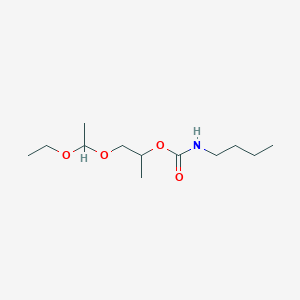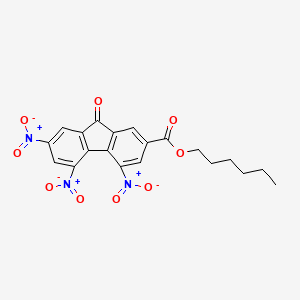
Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of fluorene, featuring multiple nitro groups and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate typically involves the nitration of fluorene derivatives followed by esterification. The nitration process introduces nitro groups at specific positions on the fluorene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting trinitrofluorene is then subjected to esterification with hexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or a component in drug delivery systems.
Mechanism of Action
The mechanism of action of Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate involves its interaction with molecular targets through its nitro and ester functional groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to undergo redox reactions and form covalent bonds with biological molecules underlies its potential biological activities .
Comparison with Similar Compounds
Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other similar compounds, such as:
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid undecyl ester
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
- 9-Hydroxyimino-2,5,7-trinitro-9H-fluorene-4-carboxylic acid methyl ester
These compounds share similar structural features but differ in their ester or amide groups, which can influence their reactivity and applications. The unique combination of hexyl ester and trinitro groups in this compound makes it particularly interesting for specific applications .
Properties
CAS No. |
62901-54-6 |
|---|---|
Molecular Formula |
C20H17N3O9 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
hexyl 4,5,7-trinitro-9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C20H17N3O9/c1-2-3-4-5-6-32-20(25)11-7-13-17(15(8-11)22(28)29)18-14(19(13)24)9-12(21(26)27)10-16(18)23(30)31/h7-10H,2-6H2,1H3 |
InChI Key |
ACHRBUSGBLNTSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


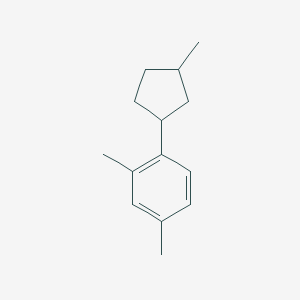
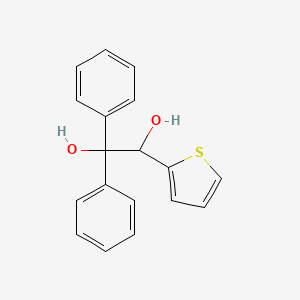
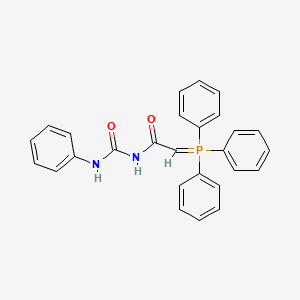

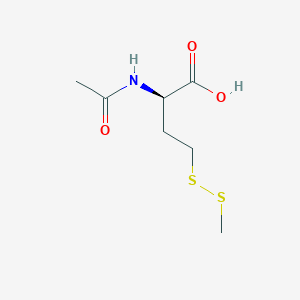
![Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate](/img/structure/B14521378.png)
methanone](/img/structure/B14521380.png)
